molecular formula C11H8N2O B8299475 5h-Pyrrolo[1,2-b]cinnolin-10-one

5h-Pyrrolo[1,2-b]cinnolin-10-one

Cat. No.: B8299475
M. Wt: 184.19 g/mol
InChI Key: JYLYUEPOKMFLSR-UHFFFAOYSA-N
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Description

5h-Pyrrolo[1,2-b]cinnolin-10-one is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5H-pyrrolo[1,2-b]cinnolin-10-one

InChI

InChI=1S/C11H8N2O/c14-11-8-4-1-2-5-9(8)12-13-7-3-6-10(11)13/h1-7,12H

InChI Key

JYLYUEPOKMFLSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CN3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-(2-fluorobenzoyl)-1H-pyrrol-1-yl]carbamic acid, ethyl ester (60.0 g, prepared from 1-amino-2-(2-fluorobenzyl)pyrrole and ethyl chloroformate in substantially the same manner as in Example 3) in 250 ml of ethanol was treated with a solution of potassium hydroxide (51 g) in 150 ml of water and then the mixture was heated at reflux for 1 hour. The ethanol was evaporated and the aqueous layer washed with 3×500 ml of ether. The aqueous phase was then adjusted to pH 5 with 6N HCl and the product collected by filtation. Oven drying yielded 20 g of a yellow powder, mp>300° C.
Name
[2-(2-fluorobenzoyl)-1H-pyrrol-1-yl]carbamic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-amino-2-(2-fluorobenzyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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